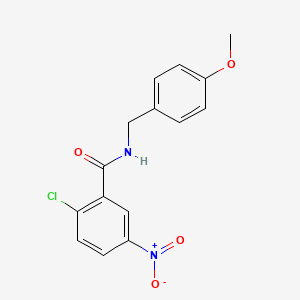

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide

Description

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, characterized by the presence of chloro, methoxybenzyl, and nitro functional groups

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)13-8-11(18(20)21)4-7-14(13)16/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKVFYFFKOYASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the reaction with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Reduction: 2-chloro-N-(4-methoxybenzyl)-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-chloro-5-nitrobenzoic acid and 4-methoxybenzylamine.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of nitrobenzamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The presence of the nitro group is crucial for its antibacterial activity, as it can interfere with bacterial DNA synthesis and function .

2. Anticancer Potential

Studies suggest that nitrobenzamide derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways that lead to cell death . The compound's structure allows it to interact with cellular targets effectively, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For example, similar compounds have been documented to inhibit the pyruvate ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms, which is vital for their energy metabolism . This inhibition could be exploited for developing treatments against certain bacterial infections.

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methoxybenzyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(4-methoxybenzyl)benzamide: Lacks the nitro group, which may result in different biological activities.

2-chloro-N-(4-methoxybenzyl)-N-(p-tolyl)acetamide: Contains an additional tolyl group, which can influence its chemical and biological properties.

Uniqueness

2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide is unique due to the presence of both nitro and methoxybenzyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Biological Activity

2-Chloro-N-(4-methoxybenzyl)-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 304.74 g/mol

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The chloro group may also participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors involved in cellular signaling pathways.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzamide derivatives, including this compound. The compound has shown significant inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, structure-activity relationship (SAR) studies indicate that the presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances inhibitory potency .

| Compound | IC (μM) | Enzyme Target |

|---|---|---|

| This compound | 10.75 ± 0.52 | α-Glucosidase |

| Other Benzamide Derivatives | Varies | α-Amylase |

Antimicrobial Activity

Benzamide derivatives have been reported to exhibit antimicrobial properties. The compound's structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Antidiabetic Activity : A study demonstrated that this compound exhibited a notable IC value of 10.75 μM against α-glucosidase, indicating its potential as a therapeutic agent for managing type 2 diabetes .

- Antimicrobial Screening : In vitro studies revealed that various nitrobenzamide derivatives, including this compound, displayed significant antibacterial activity against common pathogens, suggesting a broader application in infectious disease treatment .

- Molecular Docking Studies : Computational studies have shown that the compound forms stable interactions with target proteins involved in glucose metabolism and bacterial resistance mechanisms. These interactions include hydrogen bonding and π-π stacking with key amino acid residues, enhancing its biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.